

# Application Note: Quantification of Nudifloside B using HPLC-UV

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## Compound of Interest

Compound Name: Nudifloside B

Cat. No.: B15589481

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AN-HPLC-028

## Introduction

**Nudifloside B** is an iridoid glycoside that has been isolated from the stems of *Jasminum nudiflorum*. As a natural product with potential pharmacological activities, a reliable and accurate analytical method for its quantification is essential for research, quality control, and drug development purposes. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantitative analysis of such compounds due to its sensitivity, specificity, and reproducibility.[1][2] This application note details a validated HPLC-UV method for the quantification of **Nudifloside B** in various sample matrices.

## Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For the analysis of **Nudifloside B**, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Following separation, the eluted compounds pass through a UV detector. The UV detector measures the absorbance of ultraviolet light by the analyte at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the flow cell. By comparing the peak area of the analyte to a calibration curve

generated from standards of known concentration, the amount of **Nudifloside B** in a sample can be accurately determined.<sup>[1]</sup>

## Experimental Protocol

### 1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Chemicals and Reagents:
  - **Nudifloside B** reference standard (>98% purity)
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Water (HPLC grade, filtered and degassed)
  - Formic acid (or Phosphoric acid, analytical grade)
- Sample Preparation:
  - Syringe filters (0.45 µm)
  - Vortex mixer
  - Analytical balance

### 2. Chromatographic Conditions

Parameter	Condition
Column	C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid)
Gradient elution (see Table 1)	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	235 nm
Injection Volume	10 µL
Run Time	20 minutes

Table 1: Mobile Phase Gradient Program

Time (min)	Acetonitrile (%)	Water (0.1% Formic Acid) (%)
0.0	10	90
15.0	40	60
17.0	10	90
20.0	10	90

### 3. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Nudifloside B** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

### 4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.

- Extraction: Accurately weigh a known amount of the powdered sample (e.g., 1 g) and extract with a suitable solvent (e.g., 25 mL of methanol) using ultrasonication for 30 minutes.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of **Nudifloside B** within the linear range of the calibration curve.

## 5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[3]

- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was confirmed by comparing the chromatograms of a blank sample, a standard solution, and a sample solution. No interfering peaks were observed at the retention time of **Nudifloside B**.
- Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.
- Precision: The precision of the method was determined by analyzing replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
- Accuracy: The accuracy was assessed by performing a recovery study. A known amount of **Nudifloside B** standard was added to a sample of known concentration, and the recovery percentage was calculated.
- LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

## Quantitative Data Summary

Table 2: Linearity and Range

Parameter	Value
Linear Range	1 - 100 µg/mL
Regression Equation	$y = 25432x + 1587$
Correlation Coefficient ( $r^2$ )	0.9998

Table 3: Precision

Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=9)
5.0	1.82	2.15
25.0	1.15	1.48
75.0	0.89	1.02

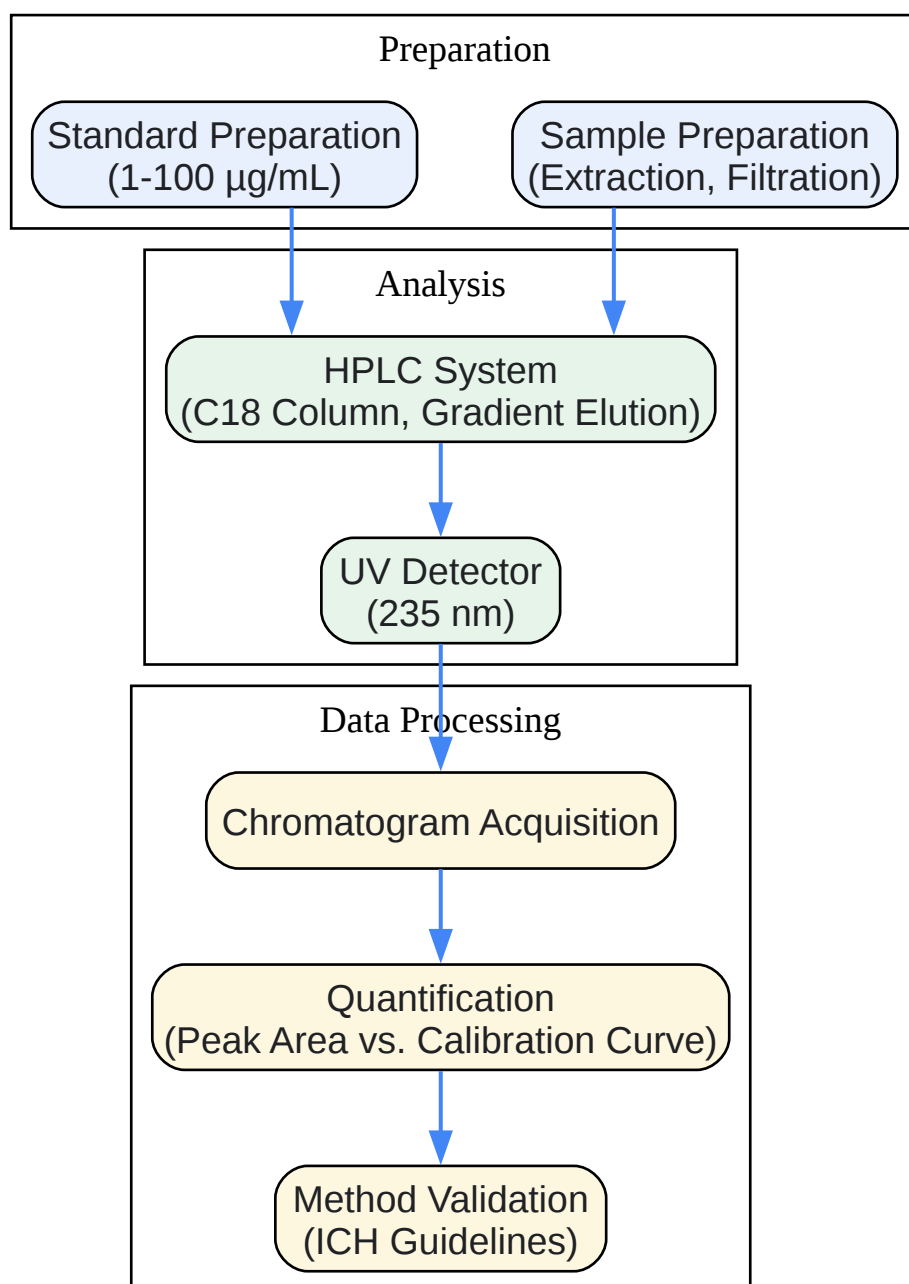
Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Amount Found (µg/mL)	Recovery (%)	%RSD (n=3)
10.0	9.85	98.5	1.2
50.0	49.62	99.2	0.9
90.0	89.81	99.8	0.7

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

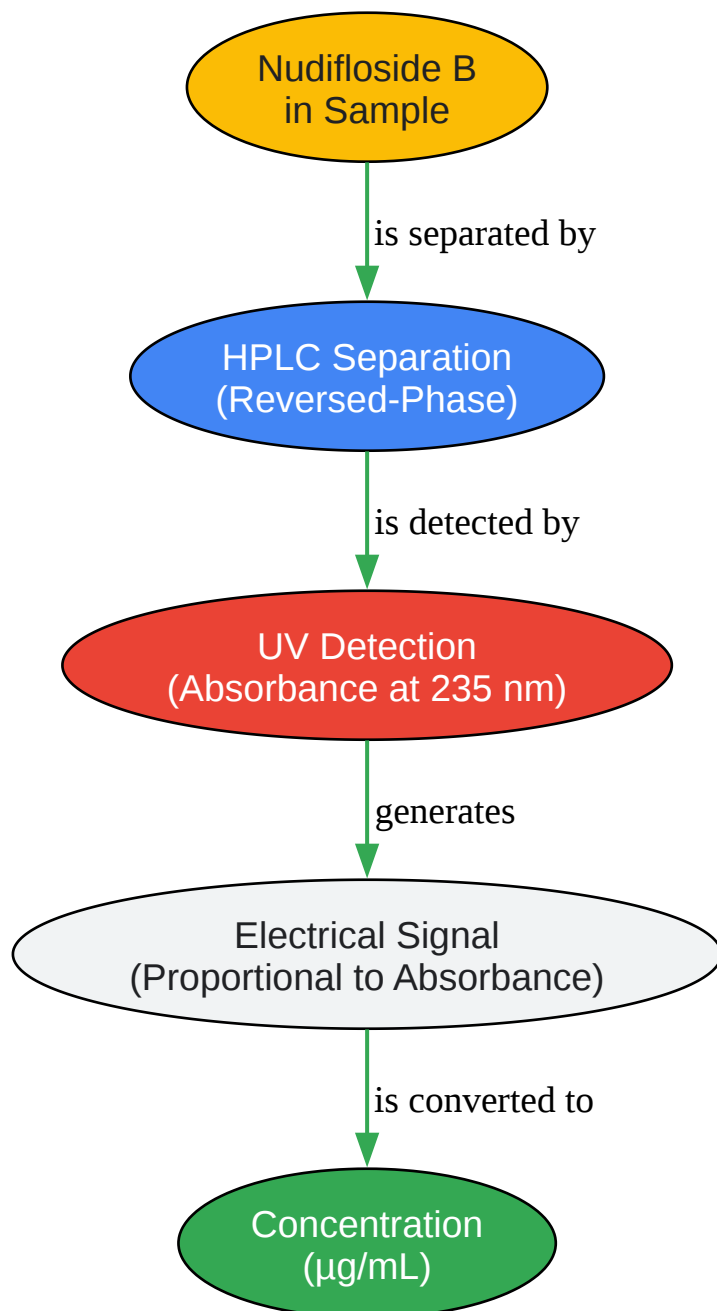
Parameter	Value (µg/mL)
LOD	0.25
LOQ	0.80

## Visualizations



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Caption: Experimental workflow for **Nudifloside B** quantification.



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Caption: Logical relationship of the analytical process.

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## References

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